5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
5-methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3/c1-7-10(12(14)20)11(18-13(17-7)15-6-16-18)8-3-2-4-9(5-8)19(21)22/h2-6,11H,1H3,(H2,14,20)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSLHFPQUWAZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Condensation
The most efficient route involves a one-pot reaction of 3-amino-1,2,4-triazole (1.0 mmol), 3-nitrobenzaldehyde (1.0 mmol), and acetoacetanilide (1.0 mmol). Maltose catalyst (25 mol%) enables completion in 20 minutes at 80°C under solvent-free conditions, yielding 92–95% product purity. Comparative studies show this method reduces reaction time by 83% compared to traditional thermal approaches.
Mechanistic Pathway:
Four-Component Synthesis
Advanced protocols incorporate 2,2,6-trimethyl-4H-1,3-dioxin-4-one as a methyl acetoacetate equivalent in aqueous media. Using p-toluenesulfonic acid (10 mol%) catalyst, this green chemistry approach achieves 85% yield within 4–6 hours.
Stepwise Synthesis Approaches
Triazole Ring Formation
Initial synthesis of 5-amino-1,2,4-triazole derivatives occurs through:
$$ \text{NH}2\text{NH}2 + \text{HCO}2\text{H} \rightarrow \text{C}2\text{H}4\text{N}4 + 3\text{H}_2\text{O} $$
Optimized conditions: Reflux in formic acid (12 h, 110°C) gives 89% triazole purity.
Pyrimidine Ring Construction
Cyclocondensation of triazole intermediates with β-diketones proceeds via:
$$ 3-\text{Amino-1,2,4-triazole} + \text{Ethyl acetoacetate} \xrightarrow{\text{AcOH}} \text{Triazolo[1,5-a]pyrimidine core} $$
Critical parameters:
Catalytic Systems in Synthesis
Heterogeneous Catalysis
CuFe$$2$$O$$4$$@SiO$$2$$/propyl-1-(O-)vanillinaldimine [ZnCl$$2$$] nano-catalyst demonstrates exceptional performance:
| Parameter | Value | |
|---|---|---|
| Catalyst loading | 0.3 wt% | |
| Reaction temperature | 60°C | |
| Time | 25 minutes | |
| Yield | 89% | |
| Reusability | 8 cycles |
Homogeneous Acid Catalysis
p-Toluenesulfonic acid (PTSA) in aqueous systems achieves:
Solvent-Free Methodologies
Thermal Activation
Neat reactions at 100–120°C between:
Mechanochemical Synthesis
Ball-milling techniques (400 rpm, stainless steel jar):
Industrial-Scale Production
Continuous Flow Synthesis
Automated systems feature:
| Parameter | Value | |
|---|---|---|
| Reactor volume | 5 L | |
| Flow rate | 120 mL/min | |
| Temperature | 80°C | |
| Daily output | 12 kg | |
| Purity | 99.8% |
Crystallization Optimization
Ethanol/water (7:3 v/v) mixed solvent system:
- Induces rapid nucleation
- Produces uniform crystals (50–100 μm)
- Reduces mother liquor retention to <2%
Analytical Characterization
Spectroscopic Data
$$ ^1\text{H NMR} $$ (400 MHz, DMSO-d$$6$$):
δ 2.41 (s, 3H, CH$$3$$), 3.12 (d, J=6.4 Hz, 2H), 6.78–8.24 (m, 8H aromatic), 10.26 (s, 1H, NH).
IR (KBr):
ν 3274 (N-H), 1675 (C=O), 1524 (NO$$_2$$), 1348 cm$$^{-1}$$ (C-N).
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H$$_2$$O 65:35):
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost Index | E-Factor |
|---|---|---|---|---|
| Three-component MCR | 95 | 20 min | 1.2 | 0.8 |
| Four-component | 85 | 4 h | 1.5 | 1.2 |
| Stepwise synthesis | 76 | 12 h | 2.1 | 3.4 |
| Industrial flow | 99 | 5 min | 0.9 | 0.3 |
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Research: It exhibits various biological activities, including antimicrobial and antitumor properties.
Material Sciences: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the regulation of cell cycle progression and apoptosis induction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The pharmacological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with key analogs:
Pharmacological and Physicochemical Properties
- Solubility : The carboxamide group in the target compound likely enhances aqueous solubility compared to ester derivatives (e.g., ’s methyl ester, logP ~3.4).
- Stability: The 3-nitro group may confer resistance to metabolic degradation compared to electron-donating substituents (e.g., 4-dimethylaminophenyl in Compound 16, ).
- Bioactivity : Carboxamide derivatives (e.g., ) show receptor-binding specificity, whereas benzylthio or methylthio analogues () prioritize antibacterial activity.
Research Findings and Implications
- Antimicrobial Potential: The target compound’s nitro and carboxamide groups align with structural features of active antibacterial agents in the triazolopyrimidine class (e.g., ’s 33–80% inhibition rates).
- Receptor Modulation : Analogues with carboxamide moieties () demonstrate CB2 inverse agonism, suggesting the target compound could be optimized for neurological or inflammatory applications.
- Synthetic Advancements : TMDP-based green synthesis () offers a scalable, eco-friendly route for producing carboxamide derivatives with high purity and yield.
Biological Activity
The compound 5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is part of a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. This article explores the various biological activities associated with this compound, including its potential as an anticancer agent and its antimicrobial properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 219.21 g/mol
This compound features a triazolo-pyrimidine scaffold known for its ability to interact with various biological targets.
Anticancer Activity
Research has indicated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. For instance, a study demonstrated that certain triazolo-pyrimidine derivatives effectively inhibited the growth of gastric cancer cells (MGC-803) and colorectal cancer cells (HCT-116), with IC values ranging from 0.24 to 9.58 μM depending on the specific derivative tested .
Mechanism of Action:
The anticancer activity is primarily attributed to the inhibition of the ERK signaling pathway, which is crucial for cell proliferation and survival. Compounds such as H12 (a derivative) were shown to significantly reduce the phosphorylation levels of ERK1/2 and related proteins (c-Raf and MEK1/2), leading to G2/M phase arrest and apoptosis in cancer cells .
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | HCT-116 | 9.58 | ERK pathway inhibition |
| H12 | MCF-7 | 13.1 | ERK pathway inhibition |
Antimicrobial Activity
In addition to its anticancer properties, this compound and its analogs have been evaluated for antimicrobial activity against various bacterial strains. A subset of triazolo[1,5-a]pyrimidines demonstrated notable antibacterial efficacy against Enterococcus faecium, a significant pathogen in healthcare settings .
Antimicrobial Efficacy:
The antimicrobial activity was assessed using standard methods, revealing that certain derivatives possess narrow-spectrum antibacterial activity.
| Compound | Target Bacteria | Activity |
|---|---|---|
| Triazolo derivative | E. faecium | Effective |
Case Studies
Several studies have focused on the synthesis and evaluation of triazolo[1,5-a]pyrimidine derivatives:
- Synthesis and Evaluation : A study synthesized multiple derivatives using a three-component reaction involving aldehydes and β-dicarbonyl compounds, leading to compounds with promising antibacterial properties against E. faecium .
- Anticancer Evaluation : Another study highlighted the potential of specific derivatives in inhibiting tubulin polymerization, showcasing their ability to induce apoptosis in cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for 5-methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, and how can green chemistry principles be applied?
Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) using precursors like 5-aminotriazoles, aromatic aldehydes, and β-keto esters. A green chemistry approach involves using non-toxic, recyclable catalysts such as 4,4’-trimethylenedipiperidine (TMDP) in ethanol/water (1:1 v/v) at reflux (65–80°C), which avoids volatile solvents and hazardous reagents . TMDP acts as a dual Lewis base and hydrogen-bond acceptor-donor, enabling high yields (>85%) and easy catalyst recovery. Reaction monitoring via TLC (ethyl acetate/hexane, 3:7) and purification via recrystallization in ethanol are recommended .
Q. How can researchers characterize the compound’s purity and structural integrity?
Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H and ¹³C, 400 MHz) to confirm substituent positions and hydrogen bonding patterns.
- Mass spectrometry (MS) for molecular weight verification (e.g., [M+H]+ ion matching theoretical m/z).
- X-ray crystallography to resolve ambiguities in fused-ring conformation, particularly the dihydro-pyrimidine and triazole moieties .
- HPLC-PDA (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect nitro-phenyl group degradation byproducts .
Q. What strategies improve solubility for in vitro assays?
Methodological Answer: The 3-nitrophenyl group enhances hydrophobicity, but solubility can be improved by:
- Co-solvent systems (e.g., DMSO:PBS 1:9 for cellular assays).
- Derivatization: Replacing the carboxamide with a carboxylate ester (e.g., ethyl ester) increases logP by ~0.5 units, improving membrane permeability .
- Micellar encapsulation using poloxamers (e.g., Pluronic F-68) for aqueous stability .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the 3-nitrophenyl group in biological activity?
Methodological Answer:
- Kinetic isotope effects (KIEs) using deuterated analogs to probe rate-determining steps in enzyme inhibition (e.g., kinase assays).
- Density Functional Theory (DFT) modeling of the nitro group’s electron-withdrawing effects on triazole-pyrimidine ring polarization, which may influence binding to ATP pockets .
- SAR studies : Synthesize analogs with electron-donating (e.g., -OCH₃) or neutral (-CH₃) substituents at the 3-position; compare IC₅₀ values in target assays (e.g., EGFR kinase inhibition) .
Q. How to resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?
Methodological Answer:
- Variable-temperature NMR : Conduct experiments at 25°C and 50°C to distinguish dynamic conformational changes (e.g., ring puckering in dihydro-pyrimidine) from static structural anomalies .
- 2D-NMR (NOESY, HSQC) : Map spatial proximity of the 5-methyl group with adjacent protons to validate fused-ring tautomerism .
- Cross-validate with IR spectroscopy : Detect hydrogen bonding between the carboxamide NH and triazole N2, which may explain anomalous NOEs .
Q. What in silico approaches predict off-target interactions?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Screen against >200 human kinases using the nitro group’s electrostatic potential as a key variable.
- Pharmacophore modeling (Schrödinger) : Identify shared features with known kinase inhibitors (e.g., hinge-binding triazole motif).
- ADMET prediction (SwissADME) : Assess nitro group-related hepatotoxicity risks (e.g., nitroreductase-mediated bioactivation) .
Q. How do substituent modifications impact metabolic stability?
Methodological Answer:
- Microsomal incubation assays (human liver microsomes, 1 mg/mL): Monitor parent compound depletion over 60 minutes. The 3-nitrophenyl group may reduce t₁/₂ due to CYP3A4-mediated oxidation.
- Stability optimization : Replace nitro with a trifluoromethyl group (-CF₃) to resist oxidative metabolism while retaining electron-withdrawing effects .
- LC-MS/MS metabolite ID : Look for hydroxylation at the 5-methyl group or nitro reduction to amine .
Q. How to design stability studies under varying pH and light conditions?
Methodological Answer:
- Forced degradation :
- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) for 24h at 40°C. Monitor carboxamide hydrolysis to carboxylic acid via HPLC.
- Photolysis : Expose to UV light (365 nm, 48h) to assess nitro group degradation (e.g., formation of nitroso derivatives) .
- Stabilizers : Add antioxidants (e.g., BHT) or opaque packaging to mitigate light sensitivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
